7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine
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Overview
Description
7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of both imidazole and pyridine rings in the structure makes it a versatile scaffold for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method is the reaction of 2-aminopyridine with thiophene-2-carbaldehyde in the presence of a suitable catalyst under reflux conditions . Another approach involves the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Industrial Production Methods: Industrial production of this compound may involve large-scale multicomponent reactions and continuous flow processes to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that regulate immune responses .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features and applications.
Imidazo[1,2-a]pyrimidine: Another related compound with a pyrimidine ring instead of a pyridine ring, exhibiting similar chemical and biological properties.
Imidazo[1,2-a]pyridazine: A compound with a pyridazine ring, known for its unique pharmacological activities.
Uniqueness: 7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine stands out due to the presence of the thiophene ring, which imparts unique electronic and steric properties to the molecule. This makes it a valuable scaffold for the development of new drugs and materials with enhanced performance .
Properties
IUPAC Name |
7-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S/c1-9-4-5-14-8-10(13-12(14)7-9)11-3-2-6-15-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOXXWZJYDBYTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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